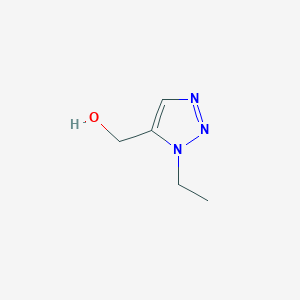

(1-ethyl-1H-1,2,3-triazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-ethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-5(4-9)3-6-7-8/h3,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLCGSURMYBFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291460 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77177-13-0 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77177-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Complex Synthesis:once the Ligand is Obtained, It Can Be Reacted with Various Metal Salts to Form Complexes. the Coordination Mode Achieved Depends Heavily on the Reaction Conditions and the Metal Used.

Structural Characterization Methodologies for Metal-Ligand Complexes

A combination of spectroscopic and analytical techniques is essential to unambiguously determine the structure and properties of newly synthesized metal-triazole complexes. uobaghdad.edu.iqnih.gov

| Technique | Purpose | Information Obtained |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure in the solid state. | Provides definitive proof of coordination mode, bond lengths, bond angles, and overall molecular geometry. nih.govacs.orgmdpi.com |

| Nuclear Magnetic Resonance (NMR) | To characterize the structure in solution. | ¹H and ¹³C NMR are used to confirm the ligand's structure and observe shifts upon coordination. uobaghdad.edu.iqnih.gov A significant downfield shift of the C5-H proton signal can indicate N2 coordination. acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and infer coordination. | Shifts in the stretching frequencies of C=N or C-N bonds in the triazole ring upon complexation indicate coordination. uobaghdad.edu.iqeurjchem.com The presence of a metal-nitrogen bond can also be confirmed. eurjchem.com |

| UV-Visible Spectroscopy | To study the electronic properties of the complexes. | Can reveal d-d transitions or metal-to-ligand charge transfer (MLCT) bands, providing insight into the electronic environment of the metal center. rsc.orguobaghdad.edu.iq |

| Mass Spectrometry (MS) | To confirm the molecular weight of the complex. | Electrospray ionization mass spectrometry (ESI-MS) is commonly used to verify the formation of the desired complex in solution. rsc.org |

| Elemental Analysis | To determine the elemental composition of the compound. | Confirms the empirical formula of the synthesized complex. uobaghdad.edu.iqnih.gov |

Chemical Reactivity and Transformations of 1 Ethyl 1h 1,2,3 Triazol 5 Yl Methanol

Reactions at the Methanol (B129727) Functional Group

The hydroxymethyl group attached to the C5 position of the triazole ring undergoes reactions typical of a primary alcohol, including oxidation, esterification, etherification, halogenation, and nucleophilic substitution. The proximity of the electron-rich triazole ring can influence the reactivity of this functional group.

Oxidation Pathways

The primary alcohol functionality of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol can be oxidized to form either the corresponding aldehyde, (1-ethyl-1H-1,2,3-triazol-5-yl)carbaldehyde, or the carboxylic acid, 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid. The specific product obtained depends on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are typically employed for the selective oxidation to the aldehyde. Over-oxidation to the carboxylic acid can be a competing reaction, particularly with stronger oxidizing agents. The synthesis of related 5-formyl-1,2,3-triazoles has been documented, highlighting the viability of this transformation. For instance, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates have been prepared through a multi-step synthesis, indicating that the formyl group on the triazole ring is a stable and accessible functionality mdpi.commdpi.com.

For the formation of the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4), chromic acid (H2CrO4), or ruthenium tetroxide (RuO4) are generally required. The synthesis of 1,2,3-triazole carboxylic acids is a known process, often achieved through methods that may bypass the direct oxidation of the corresponding alcohol, such as the reaction of azides with β-ketoesters google.com. However, the direct oxidation of the hydroxymethyl group remains a fundamental and viable route to these carboxylic acid derivatives.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Product | Typical Oxidizing Agent |

| This compound | (1-ethyl-1H-1,2,3-triazol-5-yl)carbaldehyde | PCC, Dess-Martin periodinane |

| This compound | 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid | KMnO4, H2CrO4 |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. This reaction yields the corresponding esters, which are valuable intermediates in medicinal chemistry and materials science. For example, the acylation of a hydroxyphenyl group with a 1,2,3-triazole-4-carboxylic acid chloride has been reported to form an ester linkage, demonstrating the feasibility of this type of coupling reaction involving a triazole moiety nih.gov.

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, acid-catalyzed alkylation with alcohols can also lead to the formation of ethers researchgate.net.

Halogenation Reactions

The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) to form the corresponding halomethyl-triazole. This transformation is crucial for subsequent nucleophilic substitution reactions. A common method for this conversion is treatment with a thionyl halide (e.g., SOCl2 for chlorination) or a phosphorus halide (e.g., PBr3 for bromination).

A particularly effective method for the synthesis of iodomethyl-triazoles involves a two-step process. First, the hydroxymethyl-triazole is reacted with mesyl chloride (MsCl) to form a mesylate intermediate. This mesylate is then displaced by an iodide ion, for example from sodium iodide (NaI), to yield the iodomethyl-triazole nih.gov. This approach has been successfully used in the synthesis of halomethyl-triazoles for applications in bioconjugation nih.gov.

Nucleophilic Substitution Reactions

Once converted to a halomethyl derivative, the methylene group of what was this compound becomes highly susceptible to nucleophilic attack. The halomethyl-triazoles are effective alkylating agents. The reactivity of these compounds towards nucleophiles increases down the halogen group, with iodomethyl-triazoles being significantly more reactive than their chloromethyl counterparts nih.gov.

These compounds can react with a wide range of nucleophiles, including amines, thiols, and cyanides, to introduce a variety of functional groups. For instance, the reaction of iodomethyl-triazoles with the thiol group of cysteine residues in peptides and proteins has been demonstrated to proceed rapidly and with high efficiency, highlighting their utility in site-selective protein modification nih.gov.

Table 2: Reactivity of Halomethyl-Triazoles in Nucleophilic Substitution

| Halomethyl-Triazole | Relative Reactivity |

| 5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole | Least Reactive |

| 5-(Bromomethyl)-1-ethyl-1H-1,2,3-triazole | Moderately Reactive |

| 5-(Iodomethyl)-1-ethyl-1H-1,2,3-triazole | Most Reactive nih.gov |

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is considered an aromatic system due to its planar structure and the presence of six delocalized π-electrons. However, it is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic nature makes the triazole ring generally resistant to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SEAr) on the 1,2,3-triazole ring is challenging and typically requires harsh reaction conditions or the presence of activating groups on the ring wikipedia.orguci.edu. The carbon atoms of the triazole ring are significantly less nucleophilic than those of benzene.

Despite its general resistance to electrophilic attack, some electrophilic substitution reactions on the 1,2,3-triazole ring have been reported.

Halogenation: Direct halogenation of the triazole ring can be achieved under specific conditions. For example, the halogenation of 4-aryl-1,2,3-triazoles can be accomplished using potassium halides with oxone as an oxidant under transition-metal-free conditions rsc.org. Palladium-catalyzed C-H halogenation has also been reported for 4-aryl-1,2,3-triazoles ehu.es. In the case of this compound, the only available position for substitution on the triazole ring is C4. The directing effects of the N1-ethyl group and the C5-hydroxymethyl group would influence the feasibility of such a reaction.

Nitration: Nitration of 1,2,3-triazoles has been observed, often leading to substitution at the available carbon positions. For example, 2-methyl-2H-1,2,3-triazole can be nitrated to yield 5-nitro-2-methyl-2H-1,2,3-triazole guidechem.com. Furthermore, the nitration of 1-ethyl-4,5-diiodo-1,2,3-triazole with 100% nitric acid has been shown to result in the formation of 1-ethyl-4-nitro-5-iodo-1,2,3-triazole, indicating that electrophilic substitution can occur even on a deactivated, di-halogenated triazole ring rsc.org. This suggests that nitration at the C4 position of this compound may be possible under strongly acidic and nitrating conditions.

Sulfonation and Friedel-Crafts Reactions: There is limited information available on the sulfonation and Friedel-Crafts alkylation or acylation directly on the 1,2,3-triazole ring. The highly deactivating nature of the ring makes these reactions generally unfavorable.

Ring-Opening and Rearrangement Reactions (e.g., denitrogenative transformations)

Ring-opening and rearrangement reactions, particularly those involving the loss of a dinitrogen molecule (denitrogenation), are significant transformations for the 1,2,3-triazole core, but they require specific structural features not present in this compound. These reactions typically proceed through the formation of a highly reactive α-imino carbene intermediate. thieme-connect.com

This transformation is most commonly observed in 1,2,3-triazoles that are activated by an electron-withdrawing group, such as a sulfonyl or acyl group, at the N-1 position. thieme-connect.comrsc.org Under thermal, photochemical, or transition-metal-catalyzed (e.g., Rhodium, Copper) conditions, these N-activated triazoles undergo ring-chain tautomerism followed by extrusion of N₂, generating the α-imino carbene. thieme-connect.comresearchgate.net This intermediate can then be trapped by various reagents to synthesize other nitrogen-containing heterocycles in what are known as transannulation reactions. thieme-connect.comnih.gov

Since this compound possesses a stable N-1 ethyl group, it lacks the necessary activating group to facilitate this type of denitrogenative ring-opening under typical conditions. The N-ethyl bond is not sufficiently electron-withdrawing to promote the required ring-chain equilibrium. Therefore, this class of rearrangement reactions is not a readily accessible pathway for this specific compound.

Role as a Synthon in Complex Molecule Synthesis

Despite the relative stability of its core structure, this compound is a valuable synthon, or synthetic building block, for the construction of more complex molecules. The 1,2,3-triazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties, including metabolic stability, capacity for hydrogen bonding, and a large dipole moment. semanticscholar.orgnih.gov The synthetic utility of this specific compound stems almost entirely from the reactivity of the C5-hydroxymethyl group. This functional group serves as a handle for elaboration and for linking the triazole core to other molecular fragments.

The hydroxymethyl group is a versatile functional group that can be readily converted into other functionalities, enabling the construction of larger, more complex heterocyclic systems.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. A 5-formyl-1,2,3-triazole, for instance, is a valuable precursor for building fused (annulated) heterocyclic systems, such as thieme-connect.comrsc.orguochb.cztriazolo[4,5-d]pyridazines. mdpi.com

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., via reaction with SOCl₂ or PBr₃). This allows for subsequent nucleophilic substitution reactions, enabling the attachment of other rings or functional groups through the methylene linker.

Etherification: Williamson ether synthesis can be employed to link the triazole moiety to other molecules, forming structures with a flexible ether linkage.

These transformations allow the this compound unit to be incorporated into intricate molecular architectures, such as those found in novel bioactive compounds. nih.gov

The combination of a stable, rigid triazole core and a reactive functional handle makes this compound an excellent precursor for advanced organic structures in materials science and medicinal chemistry. The 1,5-substitution pattern can be achieved with high regioselectivity through methods like Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), making such synthons readily accessible. nih.gov

The triazole ring often serves as a bioisostere for an amide bond, offering improved metabolic stability. researchgate.net The hydroxymethyl group provides a convenient point of attachment for incorporating this triazole unit into peptidomimetics, drug conjugates, or functional materials like liquid crystals. mdpi.com For example, related triazole-containing compounds have been used as key components in the synthesis of optically-pure metallosupramolecules with potential anticancer activity. rsc.org The ability to link this stable heterocyclic unit to other pharmacophores or material backbones via the C5-methylene group is a key strategy in modern organic synthesis.

Interactive Data Tables

Table 1: Expected Chemical Reactivity of this compound Moieties

| Molecular Moiety | Expected Reactivity | Typical Reactions | Notes |

| 1,2,3-Triazole Ring | Low / Stable | Resistant to nucleophilic attack | Aromatic character confers high stability. nih.gov Ring-opening requires specific N-1 activation. thieme-connect.com |

| C5-Hydroxymethyl Group | High / Versatile | Oxidation, Halogenation, Tosylation, Etherification, Esterification | Primary site of reactivity, serving as a functional handle for synthetic elaboration. |

| N-1 Ethyl Group | Very Low / Inert | Generally unreactive | Stable alkyl group; does not participate in most common transformations. |

Coordination Chemistry and Ligand Development Involving 1 Ethyl 1h 1,2,3 Triazol 5 Yl Methanol

Design Principles for Triazole-Based Ligands

The design of ligands based on the 1,2,3-triazole scaffold is a cornerstone of modern coordination chemistry, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click" reaction. researchgate.netrsc.orggla.ac.uk This reaction provides a modular and highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles with excellent functional group tolerance and high yields. rsc.orggla.ac.uk For a ligand like (1-ethyl-1H-1,2,3-triazol-5-yl)methanol, this modularity allows for precise tuning of its steric and electronic properties.

Key design principles for these ligands include:

Substituent Effects: The groups attached at the N1 and C4/C5 positions of the triazole ring significantly influence the ligand's properties. The ethyl group at the N1 position of the title compound, for instance, impacts its solubility and steric profile. The hydroxymethyl group at C5 provides an additional potential coordination site (an O-donor) and can participate in hydrogen bonding, influencing the resulting complex's supramolecular structure.

Electronic Tuning: The triazole ring itself is an electron-rich heterocycle. Its donor properties can be modulated by the substituents. Electron-donating or -withdrawing groups can alter the basicity of the nitrogen atoms and the acidity of the C5-proton, which is crucial for certain coordination modes. rsc.org

Multidentate Ligand Construction: The triazole unit is an excellent building block for creating bi-, tri-, and polydentate ligands. researchgate.netnih.gov By incorporating other donor functionalities into the substituents, such as pyridyl, amine, or phosphine (B1218219) groups, chelating ligands can be readily prepared. nih.govwvu.edu This "click-to-chelate" approach is a powerful strategy for designing ligands that can form stable complexes with specific geometries. researchgate.net

Versatility: Triazoles are considered versatile ligands capable of forming a variety of coordination compounds, including homoleptic complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edu This versatility stems from their ability to adopt multiple coordination modes.

Metal Coordination Modes of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring offers several distinct modes of coordination to metal centers, making it a highly adaptable component in ligand design. rsc.org For derivatives such as this compound, these modes can be broadly categorized into N-coordination, C5-coordination, and bridging architectures.

N-Coordination to Transition Metals

The most common coordination mode for 1,4-disubstituted 1,2,3-triazoles involves donation from one of the ring's nitrogen atoms. rsc.org

N3 Coordination: The N3 nitrogen is generally the most electron-rich and sterically accessible, making it the most frequent coordination site for monodentate ligands. rsc.orgrsc.org This mode is analogous to pyridine (B92270) coordination, and triazoles are often viewed as functionalizable pyridine surrogates. rsc.orgrsc.org

N2 Coordination: While less common, coordination through the N2 nitrogen can be achieved. researchgate.net This is often facilitated by the presence of a secondary chelating group on the N1 substituent, which directs the metal to the N2 position. nih.govacs.org For example, a 1-(2-picolyl)-1,2,3-triazole ligand readily forms chelates with transition metals via the pyridine nitrogen and the triazole N2 atom. nih.govacs.org

C5-Coordination and N-Heterocyclic Carbene (NHC) Formation

A significant development in triazole chemistry is the use of 1,2,3-triazolylidenes as N-heterocyclic carbene (NHC) ligands. rsc.org These are classified as mesoionic carbenes (MICs) because the positive charge is delocalized over the heterocyclic ring. acs.org

The process involves:

Alkylation: The parent 1,2,3-triazole is alkylated at the N3 position to form a 1,3-disubstituted-1,2,3-triazolium salt. rsc.org This salt contains an acidic proton at the C5 position.

Deprotonation: The triazolium salt is deprotonated at the C5 position using a strong base, which generates the free carbene. rsc.orgacs.org

Metalation: The resulting carbene coordinates to a metal center through the C5 carbon, forming a strong σ-bond. rsc.orgnih.gov 1,2,3-triazolylidenes are known to be very strong electron donors, even more so than classical Arduengo-type NHCs, which can have significant implications for catalysis. rsc.orgacs.org

Bridging Coordination Architectures

The ability of the triazole ring to link multiple metal centers is fundamental to the construction of polynuclear complexes and coordination polymers.

N1,N2-Bridging: This mode is characteristic of 1,2,4-triazoles but can also be found in 1,2,3-triazole systems, often leading to linear trinuclear complexes where three metal ions are bridged by six triazole ligands. mdpi.com

N2,N3-Bridging: 1,4-disubstituted 1,2,3-triazoles can bridge two metal centers through the N2 and N3 atoms. researchgate.netrsc.org

Framework Formation: The use of ditopic or polytopic triazole-based ligands can lead to the formation of extended one-, two-, or three-dimensional metal-organic frameworks (MOFs). acs.orgcore.ac.ukresearchgate.net The specific structure depends on the ligand's geometry and the coordination preference of the metal ion. acs.org

| Coordination Mode | Description | Key Features |

| Monodentate (N-donor) | Coordination through a single nitrogen atom. | Most commonly occurs at the electron-rich N3 position. rsc.org Can be directed to N2 with appropriate chelating groups. nih.gov |

| Monodentate (C-donor) | Coordination via the C5 carbon after deprotonation. | Forms a mesoionic carbene (MIC) complex. nih.gov Requires N3-alkylation to form a triazolium salt precursor. rsc.org |

| Bridging (N-donors) | The triazole ring links two or more metal centers. | Can occur through N2 and N3 atoms. rsc.org Leads to polynuclear complexes and coordination polymers. mdpi.comacs.org |

Synthesis of Metal Complexes with this compound and its Derivatives

The synthesis of metal complexes involving this compound would typically follow a two-stage process: first, the synthesis of the ligand itself, followed by its reaction with a suitable metal precursor.

Computational and Theoretical Investigations of 1 Ethyl 1h 1,2,3 Triazol 5 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,2,3-triazole derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are instrumental in providing detailed molecular insights. researchgate.netekb.eg

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are used to determine key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For related triazole derivatives, these calculations help in evaluating their reactivity and potential applications in various chemical reactions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule. They identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net In triazole structures, negative potential is typically localized around the nitrogen atoms of the triazole ring and the oxygen atom of the methanol (B129727) group, indicating these are likely sites for electrophilic attack or coordination. Positive potential is generally found around the hydrogen atoms. nih.gov

Mulliken Charges: This analysis partitions the total charge of the molecule among its constituent atoms, providing a quantitative measure of the partial atomic charges. This information is useful for understanding intermolecular interactions and the reactivity of different parts of the molecule.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Methodology |

|---|---|---|---|---|

| 1,2,3-Triazole-Sulfonamide Derivatives | -7.3 to -7.9 | -2.1 to -2.5 | 4.8 to 5.7 | B3LYP/6-31G(d,p) researchgate.net |

| 1,2,3-Triazole-Dithiocarbamate Hybrids | -6.2 | -1.5 | 4.7 | B3LYP/6-31+G(d,p) researchgate.net |

| Tetranitro-bis-1,2,4-triazoles | -10.9 to -11.9 | -5.3 to -6.2 | 5.0 to 6.3 | M06-2x/6-311++G(d,p) nih.gov |

Conformational Analysis and Energetics

DFT is employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to find the lowest energy conformation.

Optimized Geometry: Calculations provide precise information on bond lengths, bond angles, and dihedral angles. The 1,2,3-triazole ring itself is an aromatic, planar five-membered ring. nih.gov The primary conformational flexibility in (1-ethyl-1H-1,2,3-triazol-5-yl)methanol would arise from the rotation around the single bonds connecting the ethyl and hydroxymethyl groups to the triazole ring.

Energetics and Stability: By scanning the potential energy surface (PES) associated with the rotation of these substituent groups, computational methods can identify the most stable conformers (energy minima) and the energy barriers to rotation. ekb.egekb.eg For instance, studies on bi-1,2,3-triazole systems have shown that different rotational conformers can have small but significant energy differences, which can be influenced by solvent effects. ekb.egekb.eg The orientation of the hydroxymethyl group, in particular, would be influenced by potential intramolecular hydrogen bonding with the nitrogen atoms of the triazole ring.

Reaction Mechanism Elucidation (e.g., cycloaddition, functionalization)

The synthesis of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides high yields and regioselectivity for 1,4-disubstituted triazoles. nih.gov DFT calculations are pivotal in elucidating the mechanisms of these reactions.

Cycloaddition Reactions: Computational studies can map the entire reaction pathway for the formation of the triazole ring. This includes identifying transition states, intermediates, and calculating the activation energies. For the CuAAC reaction, DFT has been used to investigate the role of the copper catalyst, confirming a mechanism that involves the formation of a copper-acetylide intermediate which then reacts with the azide. nih.gov These studies help explain the high regioselectivity observed experimentally.

Functionalization: DFT can also be used to study the mechanisms of subsequent functionalization reactions on the triazole ring or its substituents, predicting the most likely sites of reaction and the associated energy barriers.

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by DFT. MD simulations can model how this compound would behave in a solution, interacting with solvent molecules and other solutes.

Analyze the stability of different conformers in a dynamic environment.

Study intermolecular interactions, such as hydrogen bonding with water or other solvents.

Investigate the interaction of the molecule with larger biological targets, such as proteins, by simulating the ligand-protein complex to assess binding stability and conformational changes. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The 1,2,3-triazole scaffold is common in medicinal chemistry, and QSAR models have been successfully developed for various derivatives. nih.goveurekaselect.com

Should this compound or its derivatives be investigated for a specific biological activity (e.g., antifungal, anticancer), a QSAR study could be performed. eurekaselect.comacs.org Such models are built using calculated molecular descriptors, which can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP).

These models help in predicting the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.govacs.org

Ligand Field Analysis in Coordination Complexes

The 1,2,3-triazole ring, with its available nitrogen lone pairs, can act as a ligand to coordinate with metal ions. The hydroxymethyl group on this compound provides an additional coordination site (the oxygen atom), making it a potential bidentate ligand.

DFT calculations are a primary tool for studying these coordination complexes. acs.orgajphs.com

Adsorption Mechanism Studies of this compound on Metal Surfaces for Corrosion Inhibition

Computational and theoretical investigations play a pivotal role in elucidating the adsorption mechanism of corrosion inhibitors on metal surfaces. While direct computational studies on this compound are not extensively available in the public domain, a comprehensive understanding of its probable adsorption behavior can be extrapolated from the numerous theoretical studies conducted on analogous triazole derivatives. These studies consistently demonstrate that triazole compounds are effective corrosion inhibitors due to their ability to form a protective film on the metal surface through adsorption. mdpi.comnih.gov

The adsorption process is primarily governed by the electronic structure of the inhibitor molecule and its interaction with the metal surface. For this compound, several key molecular features are expected to contribute to its adsorption and corrosion inhibition properties:

The Triazole Ring: The 1,2,3-triazole ring is rich in π-electrons and contains three nitrogen atoms with lone pairs of electrons. These features make the triazole moiety a primary site for interaction with the metal surface. The π-electrons of the aromatic ring can interact with the d-orbitals of the metal, while the lone pairs on the nitrogen atoms can form coordinate bonds with the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net

The Hydroxyl Group (-CH₂OH): The methanol substituent provides an additional active site for adsorption. The oxygen atom in the hydroxyl group also possesses lone pair electrons, which can participate in the formation of coordinate bonds with the metal surface, thereby strengthening the adsorption.

The Ethyl Group (-CH₂CH₃): The ethyl group attached to the nitrogen atom of the triazole ring can influence the adsorption process through steric effects and by modifying the electron density of the triazole ring.

The adsorption of triazole derivatives on a metal surface can occur through a combination of physisorption and chemisorption. mdpi.com Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons and the formation of a coordinate-type bond between the inhibitor and the metal. mdpi.comresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the adsorption behavior of inhibitor molecules. nih.govslideshare.netajol.info These calculations provide insights into various molecular and electronic parameters that are correlated with corrosion inhibition efficiency.

Key Quantum Chemical Parameters for Analogous Triazole Derivatives

| Parameter | Description | Typical Range of Values for Triazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Higher values indicate a greater tendency to donate electrons. | -6 to -8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Lower values suggest a greater ability to accept electrons. | -1 to -3 eV |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO. A smaller energy gap generally implies higher reactivity and better inhibition efficiency. | 3 to 5 eV |

| Dipole Moment (μ) | A measure of the polarity of the molecule. A higher dipole moment can enhance the adsorption on the metal surface. | 1 to 5 Debye |

| Adsorption Energy (Eads) | The energy released upon the adsorption of the inhibitor on the metal surface. More negative values indicate stronger and more spontaneous adsorption. | -100 to -200 kJ/mol |

Note: The values presented in this table are indicative and are based on computational studies of various triazole derivatives as corrosion inhibitors. The actual values for this compound may vary.

The adsorption of this compound on a metal surface is expected to involve the flat-lying orientation of the triazole ring to maximize the interaction of its π-electrons with the surface. The nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group are the most probable centers for the formation of chemical bonds with the metal atoms.

In acidic environments, the triazole molecule can also become protonated. In such cases, the adsorption can occur via electrostatic interaction between the positively charged inhibitor molecule and the negatively charged metal surface (due to the specific adsorption of anions from the corrosive medium).

Advanced Applications and Functionalization Strategies of 1 Ethyl 1h 1,2,3 Triazol 5 Yl Methanol Derivatives

Catalytic Applications in Organic Transformations

The 1,2,3-triazole ring is more than a simple linker; its nitrogen-rich structure and electronic properties make it an effective ligand for coordinating with various transition metals. researchgate.netrsc.org Derivatives of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol are particularly valuable as they can be readily modified to create ligands for homogeneous, heterogeneous, and enantioselective catalysis. The triazole moiety often acts as a strong sigma-donor and can participate in hydrogen bonding, which helps in stabilizing catalytic intermediates. researchgate.net

In homogeneous catalysis, ligands derived from this compound are soluble in the reaction medium, allowing for high catalyst activity and selectivity under mild conditions. The methanol (B129727) group can be functionalized to create multidentate ligands that form stable, well-defined complexes with metals like copper, palladium, and ruthenium. For instance, C3-symmetric tris(1,2,3-triazol-4-yl)methanol (TTM) ligands, which share a similar core structure, are synthesized through one-pot cycloadditions and have proven to be a valuable class of tripodal ligands for transition metal-mediated reactions. rsc.org

A notable application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," where the triazole product itself can act as a ligand, influencing the reaction kinetics. nih.gov Coordination polymers based on copper(II) and triazole derivatives have been shown to effectively catalyze the synthesis of 1,4-disubstituted 1,2,3-triazoles with high efficiency. nih.gov The ethyl group on the triazole nitrogen can modulate the steric and electronic properties of the resulting metal complex, fine-tuning its catalytic performance.

Table 1: Examples of Homogeneous Catalytic Systems Utilizing Triazole Ligands

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Cu(II) Coordination Polymer | Azide-Alkyne Cycloaddition | Primary azides, terminal alkynes | High efficiency in green solvents (EG/H₂O); selective for 1,4-disubstituted triazoles. | nih.gov |

| Tris(triazolyl)methanol (TTM) Ligands | Various transition metal-mediated reactions | Azides, alkynes | Modular construction allows for tunable ligand architecture. | rsc.org |

| Pd@click-Fe₃O₄/chitosan | C-C Coupling Reactions | Aryl halides, alkynes | Triazole acts as both a linker and a ligand for palladium. | researchgate.net |

A significant advantage of the methanol group in this compound is its utility in creating heterogeneous catalysts. By anchoring the triazole ligand to a solid support, the catalyst can be easily separated from the reaction mixture and reused, which is crucial for sustainable and industrial chemical processes. nih.govresearchgate.net

Common supports include polymers, silica, and magnetic nanoparticles. For example, a copper(I) catalyst supported on an Amberlyst® A21 resin has been used for the solvent-free synthesis of 1,4-disubstituted-1,2,3-triazoles, offering high yields in minutes. nih.govresearchgate.net Similarly, ruthenium(II) complexes have been anchored to SBA-15, a mesoporous silica, via a triazole linker to create a robust heterogeneous catalyst for hydrogen transfer reactions and multicomponent click reactions in water. rsc.org The covalent attachment through the functionalized methanol group ensures minimal leaching of the metal into the product.

Table 2: Supported Triazole Ligands in Heterogeneous Catalysis

| Catalyst Support | Metal | Reaction Catalyzed | Advantages | Reference |

|---|---|---|---|---|

| Amberlyst® A21 Resin | Copper(I) | Azide-Alkyne Cycloaddition | Solvent-free conditions, rapid reaction, easy separation. | nih.govresearchgate.net |

| Aminomethyl Polystyrene | Copper(I) | Azide-Alkyne Cycloaddition | Operates in water at room temperature, reusable. | research-nexus.net |

| SBA-15 Silica | Ruthenium(II) | Hydrogen Transfer, Click Reaction | High selectivity, catalyst can be recycled multiple times. | rsc.org |

| Al₂O₃–TiO₂ | Copper–Zinc | Oxidative Synthesis of 1,2,4-Triazoles | Uses air as a green oxidant, ligand- and base-free. | rsc.org |

The development of chiral ligands for asymmetric catalysis is a primary goal in modern organic synthesis. Derivatives of this compound are excellent scaffolds for creating such ligands. By introducing a chiral center, often through modification of the methanol group or by attaching a chiral auxiliary, highly effective ligands for enantioselective transformations can be prepared. researchgate.net

A prominent strategy involves synthesizing chiral triazole-oxazoline ligands. bohrium.comresearchgate.net These ligands have been successfully applied in palladium-catalyzed asymmetric 1,4-addition reactions, where subtle changes to the triazole substituent can switch the enantioselectivity, leading to either enantiomer of the product with high yields. bohrium.com Another approach uses chiral N-heterocyclic carbene (NHC) ligands based on the 1,2,4-triazole (B32235) framework, which have shown promise in rhodium-catalyzed asymmetric hydrogenations, achieving significant enantioselectivities. rsc.orgrsc.org

Role in Supramolecular Chemistry and Self-Assembly

The 1,2,3-triazole ring possesses a unique combination of properties that make it a powerful motif in supramolecular chemistry. researchgate.net It has a large dipole moment and can act as a hydrogen bond acceptor, while the C5-H bond is polarized and can function as a hydrogen bond donor. rsc.orgmdpi.com These features enable triazole derivatives to form well-ordered supramolecular aggregates through a variety of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, π-π stacking, and coordination with metal ions. researchgate.net

Derivatives of this compound can participate in self-assembly processes. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the ethyl group provides a hydrophobic component. This amphiphilic nature can guide the formation of complex structures like micelles or vesicles in aqueous media. Furthermore, the triazole ring itself can coordinate with metal ions or interact with anions, making these molecules useful as building blocks for artificial ion receptors and sensors. researchgate.net Macrocycles containing 1,2,3-triazolium units, formed by quaternizing the triazole ring, have been developed as advanced host molecules for the selective recognition of anions and for constructing mechanically interlocked molecules. nih.gov

Integration into Polymeric and Advanced Material Architectures (focus on structural role, not material properties)

The triazole ring is increasingly being incorporated into polymer backbones to create advanced materials. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides an efficient and highly reliable method for polymerization, allowing for the synthesis of well-defined triazole-containing polymers. mdpi.comacs.org

This compound is an ideal monomer or precursor for such polymers. The primary alcohol can be readily converted into other functional groups, such as an azide (B81097) or an alkyne, making it a bifunctional monomer for step-growth polymerization. Alternatively, it can be used directly in condensation polymerizations to form polyesters or polyethers. The resulting polymers possess a high density of triazole units, which serve as rigid structural components that can enhance thermal stability and influence chain packing. rdd.edu.iq For example, polyacrylates with pendant triazole groups have been synthesized and studied for their structural properties. umass.edu The incorporation of triazole units into porous organic cages has also been used to create robust, triazole-linked porous polymers with tailored cage sizes. acs.org The structural role of the triazole is to provide a strong, stable linkage that defines the architecture of the resulting material.

Mechanistic Studies of Biomolecular Interactions

The 1,2,3-triazole ring is considered a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide group while offering greater metabolic stability. researchgate.net This has made triazole derivatives, including those of this compound, attractive for medicinal chemistry applications. nih.govtandfonline.com Mechanistic studies focus on understanding how these molecules interact with biological targets like enzymes and receptors at a molecular level.

The interactions are governed by the physicochemical properties of the triazole ring and its substituents. acs.org The triazole ring can engage in hydrogen bonding and dipole-dipole interactions. nih.gov The methanol group of this compound can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a protein's active site. The ethyl group provides a region of hydrophobicity that can interact with nonpolar pockets in a receptor. Computational methods, such as molecular docking, are often used to model these interactions and predict the binding affinity of triazole-based compounds to specific biological targets, such as DNA gyrase or various protein kinases. researchgate.netresearchgate.net Tautomeric phenomena within the triazole ring can also play a crucial role in its chemical reactivity and interaction with biomolecules. researchgate.net

Enzyme Active Site Binding Mechanisms

The efficacy of triazole derivatives as therapeutic agents often stems from their ability to bind to the active sites of enzymes, thereby inhibiting their function. The binding is typically a result of a combination of non-covalent interactions. For instance, in the context of topoisomerase I inhibition, a benzimidazole-triazole derivative demonstrated specific binding patterns within the enzyme's active site. nih.gov Key hydrogen bonds were formed with amino acid residues N352, D533, and R364, which served to anchor the compound. nih.gov Further stabilization was achieved through a C-H bond with N352 and pi-anion interactions with E356 and the DNA backbone, suggesting a disruption of normal DNA function. nih.gov

Similarly, molecular docking studies of novel 1,2,4-triazole derivatives have elucidated their binding modes within the active site of the 1EA1 enzyme. researchgate.net These studies focus on the recognition patterns between the triazole analogs and the catalytic triad (B1167595) of amino acids within the enzyme. researchgate.net Another study on 1,2,3-triazole derivatives targeting the fungal enzyme lanosterol (B1674476) 14-α-demethylase revealed that high binding energy is achieved through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. acs.org The interaction of a coumarin-based triazole compound with bromelain (B1164189) also highlights the importance of binding constants in the order of 10^5, indicating strong and stable binding. niscpr.res.in

The following table summarizes the binding interactions of various triazole derivatives with enzyme active sites.

Table 1: Enzyme Active Site Binding Interactions of Triazole Derivatives| Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interactions |

|---|---|---|---|

| Benzimidazole-triazole | Topoisomerase I | N352, D533, R364, E356 | Hydrogen bonds, C-H bond, Pi-anion interactions nih.gov |

| 3,5-disubstituted triazoles | 1EA1 Enzyme | Catalytic triad amino acids | Not specified researchgate.net |

| 8-Hydroxyquinoline-1,2,3-triazole | Lanosterol 14-α-demethylase | Not specified | H-bonds, electrostatic, hydrophobic acs.org |

| Coumarin-based triazole | Bromelain | Not specified | High binding constant (10^5 order) niscpr.res.in |

Receptor Modulation Mechanisms

Triazole derivatives are also recognized for their ability to modulate the function of various receptors, a critical aspect of their pharmacological activity. A family of 1,2,4-triazole derivatives has been identified as selective inhibitors of the sigma-1 receptor. researchgate.net These compounds are characterized by an alkyl chain at the 3-position of the triazole ring, which terminates in an amine-type substituent. researchgate.net The sigma-1 receptor is known to modulate glutamate (B1630785) receptor function and play a role in neuroprotection and cognition. researchgate.net

In another example, the synthesis of fentanyl triazole derivatives has led to compounds with affinity for both mu-opioid and sigma-1 receptors. semanticscholar.org Furthermore, hybrids of 1,2,3-triazoles and chiral Schiff bases have shown high binding affinity for Androgen receptor modulators, indicating their potential in cancer therapy. nih.gov The interaction with these receptors can alter cellular signaling pathways, leading to the desired therapeutic effect. The development of stable 1H-1,2,3-triazol-5-ylidenes, a type of mesoionic carbene, also points to the potential for creating novel ligands for various receptors due to their strong binding properties. nih.gov

Molecular Docking and Dynamics for Biological Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a triazole derivative, and its biological target. These methods provide insights into binding affinities and conformations. For instance, docking studies of quinoxaline (B1680401) derivatives bearing a 1,2,3-triazole moiety have shown significant binding energies, ranging from -9.57 to -12.03 kcal/mol, with EGFR tyrosine kinase. nih.gov The most potent compounds in this series exhibited strong interactions with the EGFR receptor, which correlated well with their experimental cytotoxic activities. nih.gov

In a study of 1,2,3-triazole hybrids of 8-hydroxyquinoline, molecular docking revealed a high binding energy of -8.7 kcal/mol for the most active compound with DNA, and -9.7 kcal/mol with the fungal enzyme lanosterol 14-α-demethylase. acs.org Similarly, docking of benzimidazole-triazole derivatives with human DNA topoisomerase I confirmed the binding patterns observed in vitro, highlighting key hydrogen bonds that anchor the compound in the active site. nih.gov These computational approaches are instrumental in the rational design of new, more effective triazole-based therapeutic agents. mdpi.com

Table 2: Predicted Binding Energies of Triazole Derivatives from Molecular Docking Studies

| Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Quinoxaline-1,2,3-triazole hybrids | EGFR Tyrosine Kinase | -9.57 to -12.03 nih.gov |

| 8-Hydroxyquinoline-1,2,3-triazole hybrid | DNA | -8.7 acs.org |

| 8-Hydroxyquinoline-1,2,3-triazole hybrid | Lanosterol 14-α-demethylase | -9.7 acs.org |

Structure-Activity Relationship (SAR) at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For triazole derivatives, SAR analyses have provided valuable insights for optimizing their therapeutic potential. In a series of 1,2,4-triazole derivatives designed as anti-tumor agents, it was found that specific substitutions on the triazole ring significantly impacted cytotoxicity. pensoft.net For example, compound HB5 from this series showed high selectivity against Hep G2 cancer cells and was found to induce apoptosis by inhibiting EGFR tyrosine kinase. pensoft.net

In another study involving 1,2,3-triazole and chiral Schiff base hybrids, the SAR revealed that compounds with specific chiral amino acid moieties exhibited enhanced anticancer activity and low toxicity to healthy cells. nih.gov The binding affinity of these compounds to target receptors was found to be in good agreement with the computational docking studies. nih.gov Research on 1,2,3-triazole derivatives as 5α-reductase and aromatase inhibitors also demonstrated that modifications to the substituents on the pyrazole (B372694) and triazole rings led to varying levels of enzyme inhibition, with one compound showing the highest potency among those tested. mdpi.com These studies underscore the importance of specific functional groups and their spatial arrangement in determining the biological efficacy of triazole derivatives. nih.govmdpi.com

Mechanistic Principles of Corrosion Inhibition (Adsorption, Complexation)

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, a property attributed to their ability to form a protective layer on the metal surface. The primary mechanisms behind this inhibition are adsorption and complexation. nih.gov

The adsorption process involves the interaction of the triazole molecule with the metal surface. This can occur through physisorption, which involves electrostatic interactions between charged molecules and the metal, or chemisorption, which involves the formation of a coordinate bond between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal. nih.govresearchgate.net The presence of π-electrons in the triazole ring also contributes to the adsorption process. nih.gov The adsorption of these molecules on the metal surface creates a barrier that isolates the metal from the corrosive environment. frontiersin.org Studies have shown that the adsorption of some triazole derivatives on steel surfaces follows the Langmuir isotherm model, indicating the formation of a monolayer. researchgate.net

Complexation is another key mechanism where the triazole derivatives form stable complexes with metal ions present on the surface. nih.gov This process is enhanced by the presence of heteroatoms (N, S, O) and aromatic rings in the molecular structure, which act as centers for complex formation. By forming these insoluble complexes, the triazole inhibitors effectively passivate the metal surface, preventing further dissolution and corrosion. semanticscholar.org The efficiency of inhibition is often related to the structural features of the triazole derivative, such as the presence of additional functional groups that can enhance their adsorption and complexation capabilities. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

The synthesis of 1,5-disubstituted 1,2,3-triazoles is a topic of significant research interest, with a continuous drive towards efficiency, sustainability, and regioselectivity. For (1-ethyl-1H-1,2,3-triazol-5-yl)methanol, future research could focus on moving beyond established methods to develop more advanced and specialized synthetic protocols.

Current synthetic strategies predominantly rely on cycloaddition reactions. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a primary method for generating 1,5-disubstituted 1,2,3-triazoles. mdpi.com However, opportunities exist to refine this approach. Future work could target the development of novel ruthenium catalysts that offer higher turnover numbers, operate under milder conditions (room temperature, aqueous media), and are recoverable and reusable, thereby enhancing the green credentials of the synthesis.

Another promising avenue is the exploration of metal-free synthetic routes to avoid potential metal contamination in the final product, which is particularly crucial for pharmaceutical applications. organic-chemistry.org Research into organocatalyzed or flow-chemistry-based syntheses of this compound could lead to significant improvements in safety, scalability, and purity. frontiersin.org A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Key Features | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | High regioselectivity for 1,5-disubstitution. mdpi.com | Established and reliable. | Development of recyclable catalysts; milder reaction conditions. |

| Metal-Free [3+2] Cycloaddition | Avoids transition metal catalysts. organic-chemistry.org | Reduced metal contamination; simplified purification. | Improving yields and substrate scope; exploring novel organocatalysts. |

| Flow Chemistry Synthesis | Continuous processing in microreactors. | Enhanced safety, scalability, and precise control over reaction parameters. | Optimization of reactor design and reaction conditions for this specific target. |

Exploration of Undiscovered Reactivity Pathways

The chemical reactivity of this compound is largely dictated by the interplay between the stable triazole ring and its functional substituents. The 1,2,3-triazole ring is known for its high thermal and chemical stability, making it a reliable scaffold in many applications. nih.gov However, this stability also presents opportunities for selective activation and functionalization under specific conditions.

Future research should aim to uncover novel reactivity pathways beyond simple derivatization of the hydroxymethyl group. Key areas of exploration include:

Selective C-H Activation: Investigating the selective activation of C-H bonds on the N-ethyl group or the C4 position of the triazole ring could open up pathways to novel derivatives without pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: While the triazole ring is stable, exploring its reactivity under high-energy conditions (e.g., photochemical or electrochemical stimuli) could lead to controlled ring-opening or rearrangement reactions, yielding entirely new heterocyclic structures. nih.gov

Advanced Transformations of the Hydroxymethyl Group: Moving beyond standard esterification or etherification, research could focus on catalytic transformations of the C5-hydroxymethyl group into other functionalities, such as aldehydes, carboxylic acids, or amines, thereby expanding the synthetic utility of the core molecule.

Rational Design of Next-Generation Ligands and Catalysts

The this compound scaffold is exceptionally well-suited for applications in coordination chemistry. The triazole ring provides multiple nitrogen atoms (N1, N2, N3) for metal coordination, while the hydroxymethyl group offers a proximal oxygen donor. This N,O-bidentate character makes it a promising candidate for the rational design of novel ligands and catalysts. csic.es

Future research efforts can be directed towards:

Designing Selective Metal-Organic Frameworks (MOFs): The compound can serve as a functionalized linker for the construction of MOFs. The ethyl group can tune the steric environment within the framework's pores, while the hydroxymethyl group can be post-synthetically modified to introduce catalytic sites or specific binding functionalities. chemijournal.com

Developing Homogeneous Catalysts: By coordinating with transition metals, ligands based on this scaffold could form catalysts for a variety of organic transformations. Research could focus on tuning the electronic properties of the ligand by modifying substituents to optimize catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation. rsc.org

Creating Asymmetric Catalysts: The hydroxymethyl group provides a handle for introducing chirality. Derivatization with chiral auxiliaries could lead to a new class of ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound, saving significant time and resources compared to purely experimental approaches. acs.org Future research should leverage these methodologies to build predictive models for the compound's behavior and to guide the design of new functional derivatives.

Key computational opportunities include:

Density Functional Theory (DFT) Studies: DFT can be used to elucidate the electronic structure, predict spectroscopic properties, and calculate reaction energetics. This would provide fundamental insights into the compound's reactivity and guide the development of new synthetic routes and catalytic applications. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational behavior of the molecule and its interactions with other species, such as metal ions or biological macromolecules. This is particularly valuable for designing ligands with pre-organized binding geometries or for predicting the binding modes of potential drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models can be developed to correlate structural features with activity, enabling the rational design of more potent compounds.

Table 2: Application of Computational Methods to this compound

| Computational Method | Research Application | Predicted Parameters / Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis, electronic property prediction. researchgate.net | Transition state energies, orbital distributions, bond lengths/angles. |

| Molecular Dynamics (MD) | Ligand-metal binding simulation, conformational analysis. nih.gov | Binding free energies, conformational stability, solvent interactions. |

| QSAR | Design of bioactive derivatives. | Correlation of molecular descriptors with biological activity. |

Integration into Multifunctional Chemical Systems

The true potential of this compound may lie in its role as a versatile building block for larger, multifunctional systems. The C5-hydroxymethyl group is a key handle that allows for its covalent integration into a wide array of chemical architectures.

Emerging opportunities in this area include:

Polymer Chemistry: The molecule can be used as a monomer or a functional pendant group in polymers. For example, it could be incorporated into polyesters or polyurethanes via its hydroxyl group. The resulting polymers would feature triazole units along their backbone or as side chains, which could be used to coordinate metal ions for catalytic materials or to improve the thermal and mechanical properties of the polymer.

Bioconjugation and Medicinal Chemistry: In the design of multitarget-directed ligands (MTDLs), the triazole core can act as a stable linker connecting different pharmacophores. mdpi.com The hydroxymethyl group of this compound provides a convenient attachment point for linking to other bioactive molecules, natural products, or targeting moieties to create sophisticated therapeutic agents. nih.gov

Materials Science: The compound can be grafted onto the surface of materials like silica or gold nanoparticles to modify their surface properties. The triazole units can enhance the material's ability to bind specific analytes for sensing applications or to act as a solid-supported catalyst.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, elevating it from a simple heterocyclic compound to a key enabling molecule in advanced chemical synthesis and materials innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1-ethyl-1H-1,2,3-triazol-5-yl)methanol, and how is regioselectivity ensured?

- The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. Key steps include reacting ethyl azides with propargyl alcohol derivatives under inert conditions. Catalysts like Cu(I)Br and solvents such as DMF or water enhance regiocontrol. Post-synthesis purification via column chromatography or recrystallization ensures purity. Reaction progress is monitored by TLC or LC-MS .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR identify proton environments and confirm substitution patterns (e.g., ethyl vs. methyl groups). X-ray crystallography resolves absolute configuration and hydrogen-bonding networks. Software like SHELXL refines structural models, with anisotropic displacement parameters validated using WinGX/ORTEP . Mass spectrometry (HRMS) confirms molecular weight, while FTIR detects functional groups (e.g., -OH stretch at ~3300 cm) .

Q. How does the triazole ring influence the compound’s physicochemical properties?

- The 1,2,3-triazole core enhances metabolic stability and hydrogen-bonding capacity. Substituents like the ethyl group modulate lipophilicity (logP), while the hydroxymethyl group increases water solubility. Computational tools (e.g., DFT) predict dipole moments and electrostatic potential surfaces, critical for understanding solubility and reactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in regiochemical assignments of triazole derivatives?

- Ambiguities in regiochemistry (e.g., 1,4- vs. 1,5-substitution) arise from similar NMR profiles. X-ray diffraction unambiguously assigns substitution via bond-length analysis and torsion angles. For example, the 1-ethyl group in this compound shows distinct C-N bond lengths (1.32–1.35 Å) compared to alternative isomers. SHELXL refinement parameters (e.g., R) validate structural accuracy .

Q. What strategies mitigate low yields in CuAAC reactions for hydroxymethyl-substituted triazoles?

- Low yields often stem from steric hindrance or competing side reactions. Optimizing reaction conditions—such as using microwave-assisted synthesis (100°C, 30 min) or ionic liquid solvents—improves efficiency. Catalytic systems with tris(benzyltriazolylmethyl)amine (TBTA) ligands stabilize Cu(I), reducing oxidation and enhancing regioselectivity .

Q. How does isosteric substitution of triazole moieties affect biological activity in hybrid molecules?

- Replacing 1,2,4-triazoles with 1,2,3-triazoles (e.g., in 5-TIA derivatives) alters binding affinity due to differences in hydrogen-bonding geometry and dipole orientation. In antitumor hybrids, the 1,2,3-triazole’s planar structure enhances π-π stacking with DNA or enzyme active sites, as demonstrated in BRD4 inhibitor co-crystallization studies .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes to proteins like acetylcholinesterase or BRD4. QSAR models correlate triazole substituent electronegativity with inhibitory potency (IC). Free-energy perturbation calculations quantify binding energy contributions of the hydroxymethyl group .

Q. How are data discrepancies in regioselective synthesis addressed analytically?

- Contradictory HPLC or NMR results require orthogonal validation:

- 2D NMR (HSQC, HMBC) confirms through-space correlations.

- X-ray photoelectron spectroscopy (XPS) identifies nitrogen hybridization states (sp in triazoles).

- In situ IR monitors reaction intermediates to rule out kinetic vs. thermodynamic product formation .

Methodological Notes

- SHELX Refinement : Use SHELXL-2018 for anisotropic displacement parameters. Validate with R < 5% and wR < 12% .

- Biological Assays : For cytotoxicity studies, employ MTT assays with triplicate replicates and positive controls (e.g., doxorubicin) .

- Synthetic Safety : Handle azides in fume hoods due to explosive risks; use blast shields for scale-up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.